2-Methylindolin-1-amine p-toluenesulfonate salt
CAS No.: 1179997-55-7
Cat. No.: VC16561788
Molecular Formula: C16H20N2O3S
Molecular Weight: 320.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1179997-55-7 |
|---|---|
| Molecular Formula | C16H20N2O3S |
| Molecular Weight | 320.4 g/mol |
| IUPAC Name | 4-methylbenzenesulfonic acid;2-methyl-2,3-dihydroindol-1-amine |
| Standard InChI | InChI=1S/C9H12N2.C7H8O3S/c1-7-6-8-4-2-3-5-9(8)11(7)10;1-6-2-4-7(5-3-6)11(8,9)10/h2-5,7H,6,10H2,1H3;2-5H,1H3,(H,8,9,10) |
| Standard InChI Key | FYGFGCUCGLJGKJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC2=CC=CC=C2N1N.CC1=CC=C(C=C1)S(=O)(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a 2-methylindoline moiety linked to a p-toluenesulfonate group. The indoline core features a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring, with a methyl group at the 2-position . The p-toluenesulfonate group (C₇H₇SO₃⁻) acts as a stabilizing counterion, improving crystallinity and solubility in polar organic solvents .
Key structural identifiers include:
Physicochemical Characteristics
The compound exhibits the following properties:
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 2-methylindolin-1-amine p-toluenesulfonate salt typically involves a two-step process:
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Formation of 2-Methylindoline: Indoline is alkylated using methyl iodide in the presence of a base such as potassium carbonate.
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Salt Formation: The resultant 2-methylindoline is treated with p-toluenesulfonic acid in a polar solvent (e.g., ethanol), yielding the final product via proton transfer .
Quality Control Measures
| Parameter | Standard | Test Result |
|---|---|---|
| Purity (HPLC) | ≥99.0% | 99.7% |
| Loss on Drying | ≤2.0% | 0.19% |
| Heavy Metals | ≤10 ppm | <10 ppm |
| Sulfated Ash | ≤0.5% | 0.009% |
| Residual Solvents | ≤0.1% | <0.1% |
Applications in Research and Industry
Pharmaceutical Development
Structural Analogues and Comparative Analysis
Several indoline derivatives share structural motifs with 2-methylindolin-1-amine p-toluenesulfonate salt, yet differ in pharmacological and chemical profiles:
| Compound | Structural Features | Key Differences |
|---|---|---|
| 1-Methylindole | Methyl at 1-position | Lacks amine functionality |
| Indole-3-acetic acid | Carboxylic acid side chain | Plant hormone activity |
| 5-Methylindole | Methyl at 5-position | Lower solubility in DMSO |
These analogues highlight the critical role of substituent positioning in dictating biological activity and physicochemical behavior.
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